molecular formula C5H7BrN2O B1292511 (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol CAS No. 915707-65-2

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B1292511
CAS No.: 915707-65-2
M. Wt: 191.03 g/mol
InChI Key: JFGLJTFTVBZOCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol typically involves the reduction of 4-bromo-1-methyl-3-pyrazolecarboxylate . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the use of a reducing agent like red aluminum (sodium bis(2-methoxyethoxy)aluminum hydride) in a solvent such as toluene . The reaction mixture is cooled to -10°C, and the reducing agent is added dropwise to control the exothermic reaction . After the reduction is complete, the product is extracted and purified.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: (4-formyl-1-methyl-1H-pyrazol-3-yl)methanol, (4-carboxy-1-methyl-1H-pyrazol-3-yl)methanol

    Reduction: 1-methyl-1H-pyrazol-3-yl)methanol

    Substitution: (4-amino-1-methyl-1H-pyrazol-3-yl)methanol, (4-thio-1-methyl-1H-pyrazol-3-yl)methanol

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group at the 3-position and the bromine atom at the 4-position allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

(4-bromo-1-methylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGLJTFTVBZOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640418
Record name (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-65-2
Record name (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
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